Curryangine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Curryangine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The synthetic route often involves the cyclization of appropriate precursors under controlled conditions to form the carbazole ring structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the leaves of the Murraya koenigii plant. The leaves are harvested, dried, and subjected to solvent extraction to isolate the compound. The extracted product is then purified using techniques such as column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Curryangine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other carbazole derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and natural product-based formulations
Mechanism of Action
Curryangine exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress. The compound modulates the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Curryangine is unique among carbazole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Mahanimbine: Another carbazole alkaloid found in Murraya koenigii with similar biological activities.
Girinimbine: Known for its anticancer properties.
Murrayafoline-A: Exhibits antimicrobial and antioxidant activities.
This compound stands out due to its potent anti-inflammatory and neuroprotective effects, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3,13,13,17-tetramethyl-21-oxa-12-azahexacyclo[10.7.1.12,17.05,20.06,11.014,19]henicosa-1,3,5(20),6,8,10-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSWCORASQDCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-Currayangine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25488-37-3 | |
Record name | (±)-Currayangine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 °C | |
Record name | (±)-Currayangine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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